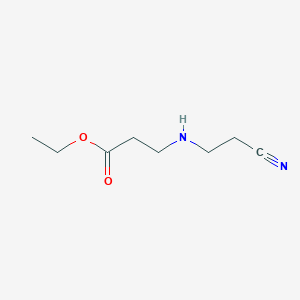

Ethyl 3-(2-cyanoethylamino)propanoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(2-cyanoethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQOZLQOPANTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 18α-Glycyrrhetinic Acid (CAS 1449-05-4): Physicochemical Profiling and Experimental Methodologies

Executive Summary

18α-Glycyrrhetinic acid (18α-GA), identified by CAS number 1449-05-4, is a bioactive pentacyclic triterpenoid and the aglycone component of glycyrrhizin, naturally derived from licorice root[1][2]. In the realm of cellular biology and pharmacology, 18α-GA is universally recognized as a potent, reversible inhibitor of Gap Junction Intercellular Communication (GJIC) and connexon hemichannels[3].

This whitepaper provides a rigorous analysis of the physicochemical properties of 18α-GA, elucidates its mechanistic pathways, and establishes field-validated, self-consistent protocols for its application in in vitro research.

Physicochemical Profiling & Analytical Standards

Understanding the physicochemical nature of 18α-GA is critical for experimental design. The compound's high lipophilicity dictates its behavior in aqueous cell culture media and its ability to partition into plasma membranes.

Table 1: Core Physicochemical Characteristics

| Parameter | Value | Scientific Implication for Research |

| Molecular Formula | C30H46O4[4][5] | Bulky pentacyclic structure contributes to steric interactions within lipid bilayers. |

| Molecular Weight | 470.68 g/mol [1][2] | Standard MW for triterpenoids; requires precise molarity calculations for micro-dosing. |

| LogP (XLogP3-AA) | ~6.40 - 6.57[2][6] | Highly lipophilic. It rapidly crosses cell membranes but necessitates organic solvents (e.g., DMSO) for initial dissolution. |

| pKa | ~4.71 - 5.94[2][7] | Weak acid. The ionization state is highly dependent on physiological pH, affecting its solubility in unbuffered solutions. |

| Melting Point | 330 - 335 °C[2][5] | Indicates a highly stable crystalline lattice, requiring vigorous vortexing or sonication during stock preparation. |

| Appearance | White to off-white solid[2][3] | Visual indicator of purity; discoloration may indicate oxidation or degradation. |

Mechanistic Pathway: Inhibition of Gap Junctions

18α-GA does not merely act as a physical plug in gap junction channels; it induces a complex biochemical cascade that leads to the disassembly of the junctional plaques.

When introduced to cultured cells (such as alveolar epithelial cells or cardiomyocytes), 18α-GA triggers the activation of c-Src kinase[8]. This kinase activation modulates the phosphorylation state of Connexin 43 (Cx43)—specifically causing serine/threonine dephosphorylation and concomitant tyrosine phosphorylation[8]. This post-translational modification alters the conformation of Cx43, leading to the rapid, reversible closure of connexons and the subsequent internalization of gap junction plaques into the cytoplasm[8].

Figure 1: Mechanistic cascade of 18α-GA inducing Cx43 modification and GJIC blockade.

Formulation and Handling Protocols

Due to its high LogP, improper handling of 18α-GA will result in precipitation, leading to irreproducible dose-response curves. The following protocol is a self-validating system designed to ensure complete dissolution and stability.

Protocol 1: Preparation of 10 mM Stock Solution

Rationale: Moisture-contaminated DMSO significantly reduces the solubility of lipophilic triterpenoids[9]. Using anhydrous solvents ensures the structural integrity of the compound.

-

Equilibration: Allow the lyophilized 18α-GA vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh 4.71 mg of 18α-GA powder.

-

Dissolution: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

-

Homogenization: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2-5 minutes.

-

Storage: Aliquot the stock into single-use amber vials (to prevent repeated freeze-thaw cycles) and store at -80°C. Under these conditions, the stock is stable for up to 12 months[9].

Note on Vehicle Controls: The final concentration of DMSO in cell culture media should never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Methodologies: Validating GJIC Inhibition

To empirically validate the efficacy of 18α-GA in your specific cell line, the Scrape-Loading Dye Transfer (SLDT) Assay is the gold standard.

Scientific Causality: Lucifer Yellow (LY) is a fluorescent dye (MW ~457 Da) that is highly water-soluble and membrane-impermeable. It cannot cross intact plasma membranes. By mechanically scraping a cell monolayer, transient micro-tears allow LY to enter the wounded cells. Because LY is small enough to pass through gap junctions (<1000 Da limit), it will diffuse into neighboring intact cells. If 18α-GA successfully inhibits GJIC, fluorescence will remain strictly confined to the primary wounded cells.

Protocol 2: Scrape-Loading Dye Transfer (SLDT) Assay

-

Cell Culture: Seed cells (e.g., alveolar epithelial cells or cardiomyocytes) in a 6-well plate and culture until they form a 100% confluent, tightly packed monolayer. Causality: Gap junctions only form when cells are in direct physical contact.

-

Pre-treatment: Aspirate media. Add fresh media containing either vehicle control (0.1% DMSO) or 18α-GA (typically 5 μM to 50 μM)[8]. Incubate for 30 to 60 minutes at 37°C.

-

Dye Application: Wash the monolayer three times with Ca²⁺/Mg²⁺-free PBS. Add 1 mL of Lucifer Yellow solution (1 mg/mL in PBS) to each well.

-

Mechanical Wounding: Using a sterile surgical scalpel or a fine pipette tip, create 2-3 linear scrapes across the cellular monolayer.

-

Incubation: Incubate the plate for exactly 5 minutes at room temperature in the dark to allow dye transfer through active gap junctions.

-

Termination: Promptly aspirate the dye and wash the wells vigorously 4-5 times with ice-cold PBS to remove all extracellular dye and halt further gap junctional transfer.

-

Fixation & Imaging: Fix cells with 4% paraformaldehyde for 15 minutes. Image immediately using a fluorescence microscope (Excitation: ~428 nm, Emission: ~536 nm).

Figure 2: Step-by-step workflow for the Scrape-Loading Dye Transfer (SLDT) Assay.

Table 2: Reference Experimental Parameters for 18α-GA

| Cell Type | Target Mechanism | Effective Concentration | Observation Time |

| Alveolar Epithelial Cells | GJIC Inhibition / Cx43 Reduction | 5 μM - 50 μM | 30 min (Acute) to 24 hr (Chronic) |

| Cardiomyocytes (Rat) | Src-mediated Cx43 Dephosphorylation | 5 μM - 10 μM[8] | 15 - 30 minutes |

| Hepatic Stellate Cells | Anti-proliferative / Apoptosis | 10 μM - 50 μM[2] | 24 - 48 hours |

References

- Santa Cruz Biotechnology - 18α-Glycyrrhetinic acid | CAS 1449-05-4 | SCBT URL

- Sigma-Aldrich / Merck - 18a-Glycyrrhetinic acid = 95 1449-05-4 URL

- Pharmaffiliates - CAS No : 1449-05-4 | Product Name : 18α-Glycyrrhetinic Acid URL

- Selleck Chemicals - Glycyrrhetinic acid | CAS 1449-05-4 URL

- The Good Scents Company - 18-alpha-glycyrrhetinic acid, 1449-05-4 URL

- ChemicalBook - 18alpha-Glycyrrhetinic acid | 1449-05-4 URL

- Scent.

- Researcher.Life (Am J Physiol)

- National Taiwan University (J Cell Biochem)

- PubChem (NIH)

Sources

- 1. scbt.com [scbt.com]

- 2. 18alpha-Glycyrrhetinic acid | 1449-05-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 18Alpha-Glycyrrhetinic Acid | C30H46O4 | CID 73398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 18-alpha-glycyrrhetinic acid, 1449-05-4 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Reactivity of the Secondary Amine in Ethyl 3-(2-cyanoethylamino)propanoate for Advanced Drug Discovery

Abstract

Secondary amines are a cornerstone functional group in modern pharmaceuticals, offering a versatile anchor for molecular modification to fine-tune physicochemical and biological properties.[1][2] Ethyl 3-(2-cyanoethylamino)propanoate is a multifunctional building block of significant interest, featuring a secondary amine, a nitrile, and an ester moiety. This guide provides an in-depth analysis of the reactivity of the central secondary amine. We will dissect the molecule's electronic structure, explore its principal reaction pathways—including N-alkylation and N-acylation—and provide detailed, field-tested experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the synthesis of novel chemical entities.

The Strategic Importance of Secondary Amines in Drug Development

The prevalence of the secondary amine motif in clinically approved drugs is a testament to its functional importance.[2] This group acts as a critical "handle" for synthetic chemists, allowing for the systematic modification of a lead compound. Such modifications are pivotal in optimizing a drug candidate's profile, including its solubility, membrane permeability, metabolic stability, and target-binding affinity.[1] Ethyl 3-(2-cyanoethylamino)propanoate (CAS 408507-47-1)[3] is a particularly valuable scaffold because its secondary amine is flanked by two distinct electron-withdrawing groups, offering a unique reactivity profile that can be strategically exploited in complex synthetic routes.

Molecular Structure and Electronic Profile Analysis

The reactivity of the secondary amine in Ethyl 3-(2-cyanoethylamino)propanoate is fundamentally governed by the electronic properties of its substituents. The nitrogen atom's lone pair of electrons is the source of its nucleophilicity and basicity, the two characteristics that drive its chemical behavior.[4][5]

However, unlike simple dialkylamines where alkyl groups are electron-donating, the nitrogen in this molecule is attached to two electron-withdrawing groups:

-

The Cyanoethyl Group (-CH₂CH₂CN): The nitrile functional group is strongly electron-withdrawing via the inductive effect. This effect is transmitted through the ethyl chain, significantly pulling electron density away from the nitrogen atom.

-

The Ethyl Propanoate Group (-CH₂CH₂COOEt): The ester's carbonyl group is also inductively electron-withdrawing.

This dual electron-withdrawing nature substantially reduces the electron density on the nitrogen's lone pair. Consequently, the secondary amine in Ethyl 3-(2-cyanoethylamino)propanoate is less basic and less nucleophilic than a typical secondary amine like diethylamine. This attenuated reactivity is a critical consideration for experimental design, as it may necessitate more forcing reaction conditions or more potent electrophiles compared to reactions with simpler amines.

Key Reaction Pathways and Experimental Protocols

The nucleophilic character of the secondary amine, though moderated, remains its most important feature for synthetic transformations. The primary reactions involve the formation of new bonds at the nitrogen center, typically through reactions with carbon-based electrophiles.

N-Alkylation to Form Tertiary Amines

N-alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine.[4] This reaction typically proceeds through an Sₙ2 mechanism. Given the reduced nucleophilicity of the starting amine, a reactive alkyl halide (e.g., iodide > bromide > chloride) and a polar aprotic solvent to solvate the cation are recommended.

Causality in Experimental Design:

-

Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its role is to neutralize the acid (e.g., HBr) generated during the reaction, preventing it from protonating and deactivating the starting amine.[6] Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions.

-

Solvent Choice: N,N-Dimethylformamide (DMF) or acetonitrile are excellent solvent choices. They are polar enough to dissolve the reagents and stabilize the transition state but are aprotic, so they do not interfere with the nucleophile.

-

Temperature: Gentle heating (e.g., 60-80 °C) is often required to overcome the activation energy, especially with less reactive alkylating agents.[7]

This protocol details the synthesis of Ethyl 3-(benzyl(2-cyanoethyl)amino)propanoate.

Materials:

-

Ethyl 3-(2-cyanoethylamino)propanoate (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of Ethyl 3-(2-cyanoethylamino)propanoate (1.0 equiv) in anhydrous DMF (approx. 0.2 M), add anhydrous potassium carbonate (2.0 equiv).

-

Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzyl bromide (1.1 equiv) dropwise to the mixture.

-

Heat the reaction to 70 °C and stir for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure tertiary amine.

N-Acylation to Form Amides

N-acylation is a robust reaction that converts primary and secondary amines into amides using acylating agents like acyl chlorides or anhydrides.[8][9] The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon.[10] The resulting amide is significantly less basic than the starting amine, meaning the reaction does not undergo further acylation.[8]

Causality in Experimental Design:

-

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[8]

-

Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. It serves two purposes: it neutralizes the HCl byproduct, preventing protonation of the starting amine, and it can act as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.[5][8][11]

-

Solvent Choice: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal.

This protocol details the synthesis of Ethyl 3-(N-(2-cyanoethyl)acetamido)propanoate.

Materials:

-

Ethyl 3-(2-cyanoethylamino)propanoate (1.0 equiv)

-

Acetyl Chloride (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 3-(2-cyanoethylamino)propanoate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equiv) dropwise. An exothermic reaction may be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Analytical Characterization Data

Monitoring the progress of these reactions and confirming the structure of the products is achieved using standard analytical techniques. The following table summarizes the expected changes in key spectroscopic signals upon successful functionalization of the secondary amine.

| Transformation | Technique | Starting Material (R₂NH) | Expected Product Signal | Causality of Change |

| N-Alkylation | ¹H NMR | Broad singlet for N-H (variable ppm) | Disappearance of N-H signal | Replacement of proton with alkyl group. |

| ¹³C NMR | C H₂ adjacent to N at ~40-50 ppm | Downfield shift of adjacent C H₂ | Formation of tertiary amine deshields adjacent carbons. | |

| FTIR | N-H stretch at ~3300-3500 cm⁻¹ (weak) | Disappearance of N-H stretch | Loss of the N-H bond. | |

| N-Acylation | ¹H NMR | Broad singlet for N-H (variable ppm) | Disappearance of N-H signal | Replacement of proton with acyl group. |

| ¹³C NMR | C =O (ester) at ~170 ppm | New C =O (amide) signal at ~168-172 ppm | Introduction of the amide carbonyl group. | |

| FTIR | N-H stretch at ~3300-3500 cm⁻¹ (weak) | Strong amide C=O stretch at ~1630-1680 cm⁻¹ | Formation of the new amide functional group. |

Conclusion and Future Outlook

The secondary amine in Ethyl 3-(2-cyanoethylamino)propanoate presents a nuanced reactivity profile, shaped by the inductive effects of its neighboring cyano and ester functionalities. While its nucleophilicity is attenuated compared to simple dialkylamines, it remains a highly effective nucleophile for foundational synthetic transformations such as N-alkylation and N-acylation. Understanding its electronic nature is paramount for designing rational experimental conditions to achieve high-yield conversions.

This molecule's true potential in drug discovery lies in its multifunctionality. The amine serves as an attachment point for diverse substituents, while the nitrile and ester groups can be further elaborated into other key functional groups (e.g., carboxylic acids, amides, tetrazoles), making it an exceptionally versatile scaffold for building complex molecular libraries and accelerating the discovery of new therapeutic agents.

References

- BenchChem. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. BenchChem Technical Documents.

- BenchChem. (2025). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. BenchChem Technical Documents.

- Sommer, H. Z., et al. (1968).

- Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.

- Hari. (2013). acylation of amines - Mastering Chemistry Help. Mastering Chemistry Help.

- ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.

- CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.

- Tatomir, J., & Barnes, K. (n.d.). Acylation Overview, Mechanism & Agents. Study.com.

- Jakubke, H.-D. (n.d.). Acylation under weak base conditions. Wiley-VCH.

- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.

- LibreTexts. (2018). Amines and Heterocycles.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- BYJU'S. (n.d.).

- LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts.

- ChemScene. (n.d.). 408507-47-1 | Ethyl 3-((2-cyanoethyl)amino)

- National Center for Biotechnology Information. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed Central.

- ResearchGate. (2022).

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acylation of amines [entrancechemistry.blogspot.com]

- 9. study.com [study.com]

- 10. savemyexams.com [savemyexams.com]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

Application Note: Ethyl 3-(2-cyanoethylamino)propanoate as an Orthogonal Trifunctional Linker in Advanced Polymer Synthesis

Executive Summary

In the rapidly evolving fields of bioconjugation, dendrimer synthesis, and the development of highly crosslinked photopolymer matrices, the demand for versatile, multi-arm linkers is paramount. Ethyl 3-(2-cyanoethylamino)propanoate (ECEP) (CAS: 408507-47-1) has emerged as a highly effective A-B-C type trifunctional building block[1].

Unlike traditional homobifunctional crosslinkers, ECEP offers three distinct, orthogonally reactive sites: a highly nucleophilic secondary amine, a base-labile ethyl ester, and a reducible cyano group. This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to utilizing ECEP in polymer chemistry. It details the mechanistic causality of its reactivity, self-validating experimental protocols, and quantitative benchmarks for achieving precise macromolecular architectures[2].

Mechanistic Rationale & Orthogonal Logic

The architectural power of ECEP lies in the precise chemical causality of its three functional groups. Understanding the thermodynamic and kinetic differences between these sites is critical for designing step-growth polymers or post-polymerization modifications without requiring cumbersome protecting group chemistry.

-

The Secondary Amine (Site A - Primary Conjugation): The secondary amine is the most kinetically accessible nucleophile on the molecule. It readily undergoes

displacement with alkyl halides, ring-opening of epoxides (e.g., poly(glycidyl methacrylate)), or acylation with activated esters. Because it is a secondary amine, its reaction yields a stable tertiary amine linkage, preventing unwanted cross-linking side reactions. -

The Ethyl Ester (Site B - Divergent Branching): The ethyl propanoate moiety is stable under mild acidic and neutral conditions. However, it can be selectively saponified using aqueous

to yield a free carboxylic acid, which can subsequently be activated (via EDC/NHS) for peptide or drug conjugation. Alternatively, it can undergo direct amidation with primary amines at elevated temperatures. -

The Cyanoethyl Group (Site C - Latent Amine): The nitrile group acts as a masked primary amine. It is entirely inert to the electrophiles that target the secondary amine. Upon catalytic hydrogenation (e.g., using Raney Cobalt or Nickel), the nitrile is reduced to a primary propylamine derivative. This chemoselective reduction is deliberately chosen over hydride donors (like

) to prevent the simultaneous, unwanted reduction of the ethyl ester.

Caption: Orthogonal reactivity pathways of the ECEP linker in polymer functionalization.

Quantitative Benchmarks for Orthogonal Functionalization

To ensure reproducibility, the following table summarizes the optimized reaction conditions and expected conversions for each orthogonal step when ECEP is conjugated to a standard poly(glycidyl methacrylate) (PGMA) backbone.

| Functional Target | Reagent / Catalyst | Temperature / Time | Conversion (%) | Orthogonality (Groups Preserved) |

| Secondary Amine | PGMA, | 60°C, 24 h | > 95% | Ester intact, Cyano intact |

| Ethyl Ester | 1.2 eq | 25°C, 4 h | > 98% | Tertiary amine intact, Cyano intact |

| Cyano Group | 50°C, 12 h | ~ 90% | Tertiary amine intact, Ester intact |

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to verify success before proceeding to the next phase, preventing the propagation of errors in complex multi-step polymer syntheses.

Protocol A: Primary Conjugation to Epoxide-Functionalized Polymers

Objective: Graft ECEP onto a poly(glycidyl methacrylate) (PGMA) backbone via epoxide ring-opening.

Causality of Reagents: Lithium bromide (

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g of PGMA (approx. 7.0 mmol of epoxide groups) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Activation: Add 0.05 equivalents of anhydrous

(30 mg) to the solution and stir for 15 minutes at room temperature. -

Conjugation: Dropwise, add 1.5 equivalents of ECEP (1.78 g, 10.5 mmol) to the reaction mixture.

-

Incubation: Purge the flask with Argon, attach a reflux condenser, and heat the mixture to 60°C in an oil bath for 24 hours.

-

Purification: Cool the mixture to room temperature. Precipitate the polymer by adding the DMF solution dropwise into 200 mL of vigorously stirred cold diethyl ether. Isolate the polymer via centrifugation (4000 rpm, 10 min) and dry under vacuum at 40°C overnight.

Self-Validation Checkpoint:

-

FTIR Spectroscopy: Confirm the complete disappearance of the characteristic epoxide asymmetric ring-stretching band at 910 cm⁻¹ . Confirm the appearance of the nitrile stretching band at 2250 cm⁻¹ and the strong ester carbonyl stretch at 1735 cm⁻¹ .

Protocol B: Divergent Post-Polymerization Modification

Objective: Selectively hydrolyze the ester for peptide conjugation, followed by nitrile reduction for fluorophore attachment.

Step 1: Ester Saponification

-

Dissolve 500 mg of the ECEP-grafted polymer in 10 mL of THF.

-

Add 5 mL of an aqueous solution containing 1.2 equivalents of

(relative to the ester content). -

Stir at room temperature for 4 hours.

-

Acidify the mixture dropwise with 1M

to pH 4 to protonate the resulting carboxylates. -

Precipitate in cold water, filter, and dry.

-

Validation:

NMR (

Step 2: Chemoselective Nitrile Reduction

-

Dissolve the carboxylated polymer in 15 mL of methanol.

-

Add a catalytic amount of Raney Cobalt slurry (approx. 10% w/w). Note: Raney Cobalt is chosen over Raney Nickel to minimize side-reactions with the newly formed carboxylic acids.

-

Transfer to a high-pressure reactor, purge with

, and pressurize to 50 psi. Heat to 50°C for 12 hours. -

Filter the catalyst carefully through a Celite pad (Caution: Pyrophoric catalyst) and concentrate the filtrate.

-

Validation: FTIR must show the complete disappearance of the

stretch at 2250 cm⁻¹ and the broadening of the region around 3300-3400 cm⁻¹ indicative of primary amines.

Caption: Step-by-step workflow for dual-functionalized polymer synthesis using ECEP.

Industrial Applications: Holographic Photopolymer Matrices

Beyond bioconjugation, cyanoethylamino derivatives like ECEP are heavily utilized in the formulation of fast-curing holographic media. In these systems, a highly crosslinked matrix polymer is required to ensure the stability of the recorded hologram.

As detailed in recent patent literature[2][3], polyisocyanate components are reacted with polyols and writing monomers in the presence of photoinitiators. The incorporation of cyanoethylamino-functionalized linkers provides high refractive index modulation (

References

- Calpaclab. "ETHYL 3-(2-CYANOETHYLAMINO)PROPANOATE, 95% Purity." Calpaclab Chemical Catalog.

- Google Patents. "US9760060B2 - Photopolymer formulations for producing holographic media having highly crosslinked matrix polymers." United States Patent and Trademark Office.

- ResearchGate. "Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils." Synthesis.

- Google Patents. "WO2012062655A2 - Photopolymer formulation for producing holographic media having highly cross-linked matrix polymers." WIPO.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. US9760060B2 - Photopolymer formulations for producing holographic media having highly crosslinked matrix polymers - Google Patents [patents.google.com]

- 3. WO2012062655A2 - Photopolymer formulation for producing holographic media having highly cross-linked matrix polymers - Google Patents [patents.google.com]

Hydrolysis protocols for Ethyl 3-(2-cyanoethylamino)propanoate to free acids

Application Note: Divergent Hydrolysis Protocols for Ethyl 3-(2-cyanoethylamino)propanoate

Executive Summary

The chemoselective hydrolysis of multifunctional aliphatic compounds is a critical operation in organic synthesis and drug development. Ethyl 3-(2-cyanoethylamino)propanoate presents a unique challenge due to the presence of three reactive moieties: an ethyl ester, a primary nitrile, and a secondary

This application note details field-proven, self-validating protocols for both divergent pathways, emphasizing the mechanistic causality behind reagent selection and the suppression of critical side reactions.

Mechanistic Rationale & Causality

When designing a hydrolysis strategy for this molecule, one must account for the differential electrophilicity of the functional groups and the latent instability of the

-

Differential Reactivity: The ester carbonyl is highly polarized and susceptible to nucleophilic attack by hydroxide at ambient temperatures, making saponification relatively facile[1]. Conversely, the nitrile carbon is significantly less electrophilic. The hydration of a nitrile to an intermediate amide, and its subsequent hydrolysis to a carboxylic acid, demands high activation energy, typically supplied by prolonged heating in strong aqueous acid or base[2]. Furthermore, competing nitrile hydrolysis is a known complication during aggressive ester saponification, necessitating tightly controlled conditions when the nitrile must be preserved[3].

-

The Retro-Michael Threat: A critical failure mode in the global hydrolysis of

-amino esters and nitriles is the retro-Michael addition. Under strongly basic conditions at elevated temperatures, the deprotonated secondary amine facilitates an E1cB-like elimination, cleaving the C-N bond to yield acrylic acid/acrylonitrile and -

Causality of Protocol Design: To circumvent retro-Michael fragmentation, global hydrolysis must be performed under strongly acidic conditions[4]. Acidic media (e.g., 6M HCl) quantitatively protonates the secondary amine (

), converting it into a highly unfavorable leaving group and locking the carbon skeleton in place while both the ester and nitrile are hydrolyzed[5]. For selective ester hydrolysis, mild basic conditions (LiOH at 25 °C) are utilized; the low temperature prevents both nitrile hydration and retro-Michael cleavage.

Workflow Visualization

Divergent hydrolysis pathways of Ethyl 3-(2-cyanoethylamino)propanoate to mono- and di-acids.

Experimental Protocols

Protocol A: Selective Ester Hydrolysis (Mono-Acid Synthesis)

Objective: Isolate 3-(2-cyanoethylamino)propanoic acid while preserving the primary nitrile.

-

Reaction Setup: Dissolve Ethyl 3-(2-cyanoethylamino)propanoate (10.0 mmol, 1.70 g) in 20 mL of a Tetrahydrofuran/Water mixture (1:1 v/v).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H

O) (11.0 mmol, 461 mg) portion-wise. Note: Li -

In-Process Control (IPC): Remove the ice bath and stir at 25 °C. Monitor the reaction via TLC (DCM/MeOH 9:1, visualized with Ninhydrin stain for the secondary amine). The ester is typically consumed within 2–4 hours.

-

Isoelectric Workup: Once complete, cool the mixture back to 0 °C. Carefully adjust the pH to ~6.5 using 1M HCl. This specific pH targets the isoelectric point of the product, ensuring the formation of the neutral zwitterion (

). -

Isolation: Evaporate the THF under reduced pressure. Lyophilize the remaining aqueous layer. To remove the LiCl byproduct, pass the crude solid through a short plug of C18 reversed-phase silica, washing with pure water and eluting the product with 10% acetonitrile in water.

Protocol B: Global Hydrolysis (Di-Acid Synthesis)

Objective: Isolate Iminodipropionic acid via complete hydrolysis of both the ester and nitrile.

-

Reaction Setup: Suspend Ethyl 3-(2-cyanoethylamino)propanoate (10.0 mmol, 1.70 g) in 20 mL of 6M aqueous HCl.

-

Thermal Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 16 hours. The acidic environment sequentially hydrolyzes the ester to the acid, and the nitrile to an amide, and finally to the carboxylic acid[5], while the protonated amine prevents retro-Michael degradation[4].

-

In-Process Control (IPC): Monitor via LC-MS. Ensure the intermediate amide species (M+W = 176) has fully converted to the di-acid (M+W = 161).

-

Concentration: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure to yield a crude solid containing iminodipropionic acid hydrochloride and ammonium chloride (

). -

Ion-Exchange Purification: Dissolve the crude residue in a minimal amount of deionized water. Load the solution onto a strong cation exchange resin column (e.g., Dowex 50WX8, H

form). -

Elution: Wash the column with copious amounts of DI water until the eluent is neutral (removes non-basic impurities and chloride ions). Elute the target di-acid using 2M aqueous ammonia. Evaporate the ammonia eluent under reduced pressure to yield pure iminodipropionic acid.

Quantitative Data & Reaction Parameters Summary

| Parameter | Protocol A: Mono-Acid | Protocol B: Di-Acid |

| Target Product | 3-(2-cyanoethylamino)propanoic acid | Iminodipropionic acid |

| Reaction Type | Selective Saponification | Global Acidic Hydrolysis |

| Reagents | LiOH·H | 6M Aqueous HCl (Excess) |

| Temperature | 25 °C | 100–110 °C (Reflux) |

| Time | 2 – 4 hours | 12 – 16 hours |

| Primary Risk | Competing nitrile hydration (if heated) | Retro-Michael addition (if base is used) |

| Workup Strategy | pH adjustment to isoelectric point | Cation-exchange chromatography |

References

-

[2] Chem 51C F20 Lec 15. "Ester Hydrolysis and the Chemistry of Nitriles." YouTube. URL: [Link]

-

[3] Studley, J. "Ester, Nitrile and Oxetane Play Nice." Scientific Update - UK. URL: [Link]

-

[1] LibreTexts Chemistry. "15.9: Hydrolysis of Esters." LibreTexts. URL: [Link]

-

[5] LibreTexts Chemistry. "Making Carboxylic Acids by the Hydrolysis of Nitriles." LibreTexts. URL: [Link]

-

[4] Organic Syntheses. "β-ALANINE." Organic Syntheses, Coll. Vol. 3, p.34 (1955). URL: [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(2-cyanoethylamino)propanoate via Vacuum Distillation

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of ethyl 3-(2-cyanoethylamino)propanoate using vacuum distillation. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during this purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the vacuum distillation of ethyl 3-(2-cyanoethylamino)propanoate, providing quick and actionable answers.

Q1: My crude ethyl 3-(2-cyanoethylamino)propanoate is a dark color. Can I use vacuum distillation to purify it?

A1: Yes, vacuum distillation is an effective method for removing non-volatile, colored impurities and polymeric by-products that may form during the synthesis of propanoate derivatives.[1] A significant red or brown coloration often indicates the presence of such impurities.

Q2: What is the expected boiling point of ethyl 3-(2-cyanoethylamino)propanoate under vacuum?

Q3: I'm observing bumping or uneven boiling in my distillation flask. What could be the cause and how can I fix it?

A3: Bumping is a common issue in vacuum distillation and is often caused by the absence of nucleation sites for smooth boiling. Standard boiling chips are ineffective under vacuum.[3] To resolve this, it is essential to use a magnetic stir bar for vigorous stirring or introduce a fine capillary leak with nitrogen or argon to provide a steady stream of bubbles.

Q4: My yield after vacuum distillation is lower than expected. What are the potential reasons?

A4: Low yield can stem from several factors:

-

Incomplete Reaction: Ensure the initial synthesis has proceeded to completion by using analytical techniques like TLC, GC, or HPLC before starting the purification.[1]

-

Product Decomposition: Although vacuum distillation is used to prevent thermal degradation, prolonged exposure to high temperatures can still lead to decomposition.[1][4] Minimize the distillation time and use the lowest possible temperature.

-

Leaks in the System: A poor vacuum will require higher temperatures to achieve distillation, increasing the risk of degradation.[4][5]

-

Loss During Transfer: Ensure quantitative transfer of the crude product to the distillation flask.

Q5: The distilled product is still impure. What should I do?

A5: If the distillate remains impure, consider the following:

-

Fractional Distillation: If the impurities have boiling points close to your product, a simple distillation may not be sufficient. Employing a fractionating column can improve separation.

-

Alternative Purification Methods: For impurities that are difficult to separate by distillation, column chromatography may be a more suitable technique.[1]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the vacuum distillation of ethyl 3-(2-cyanoethylamino)propanoate.

Problem 1: Difficulty Achieving or Maintaining a High Vacuum

Symptoms:

-

The vacuum gauge does not reach the target pressure.[4]

-

The pressure reading is unstable and fluctuates.

-

The boiling point of the compound is higher than expected for the applied vacuum.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps & Solutions |

| System Leaks | 1. Check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.[3] Check for cracks in the glassware. 2. Inspect tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections. 3. Perform a leak test: Isolate the system from the pump and monitor the pressure. A rapid rise in pressure indicates a leak.[5] |

| Inefficient Vacuum Pump | 1. Check the pump oil: The oil may be contaminated or at a low level. Change the oil regularly.[4] 2. Cold Trap Issues: Ensure the cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush) to prevent volatile substances from entering the pump.[6] |

Problem 2: Thermal Decomposition of the Product

Symptoms:

-

The material in the distillation flask darkens significantly or turns into a tar-like substance.

-

A burnt smell is detected.[4]

-

The distillate is discolored.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps & Solutions |

| Excessively High Temperature | 1. Improve the vacuum: A lower pressure will allow for distillation at a lower temperature.[3] Address any leaks in the system. 2. Use an appropriate heating mantle and controller: Ensure even and controlled heating of the distillation flask. An oil bath can provide more uniform heating. |

| Prolonged Heating | 1. Minimize distillation time: Once the desired product has been collected, stop the heating promptly. 2. Consider a wiped-film or short-path distillation apparatus: For highly sensitive compounds, these techniques minimize the residence time at high temperatures. |

| Inherent Instability | Cyano-containing compounds can be susceptible to thermal degradation, potentially leading to polymerization.[7] If decomposition persists even at low temperatures, alternative purification methods like column chromatography should be considered. |

Problem 3: Product Solidifying in the Condenser

Symptoms:

-

A solid material forms in the condenser, blocking the path of the distillate.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps & Solutions |

| High Melting Point of the Product | 1. Warm the condenser: Use a water jacket with warm water instead of cold water to keep the product in a liquid state. 2. Use a heat gun: Carefully and gently warm the exterior of the condenser with a heat gun to melt the solidified product. Be cautious to avoid thermal shock to the glassware. |

III. Experimental Protocol: Vacuum Distillation of Ethyl 3-(2-cyanoethylamino)propanoate

This protocol outlines a general procedure for the vacuum distillation of ethyl 3-(2-cyanoethylamino)propanoate.

Materials:

-

Crude ethyl 3-(2-cyanoethylamino)propanoate

-

Round-bottom flask

-

Short-path distillation head with condenser and collection flask(s)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with a temperature controller

-

Vacuum pump

-

Cold trap

-

Vacuum gauge

-

Thick-walled vacuum tubing

-

Vacuum grease

Procedure:

-

Preparation:

-

Ensure all glassware is clean and completely dry.

-

Assemble the vacuum distillation apparatus as shown in the diagram below. Lightly grease all ground-glass joints.

-

Charge the round-bottom flask with the crude ethyl 3-(2-cyanoethylamino)propanoate (not exceeding half the flask's volume) and add a magnetic stir bar.

-

-

Evacuation:

-

Turn on the magnetic stirrer to ensure smooth boiling.

-

Ensure the cold trap is filled with a suitable cooling mixture (e.g., dry ice/acetone).

-

Slowly and carefully apply the vacuum to the system. Monitor the pressure using the vacuum gauge.

-

-

Distillation:

-

Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using the heating mantle or oil bath.

-

Observe the mixture for signs of boiling and condensation on the condenser.

-

Collect any initial low-boiling fractions (foreruns) in a separate receiving flask.

-

When the temperature of the vapor stabilizes and the desired product begins to distill, switch to a clean receiving flask. Collect the main fraction at a steady temperature and pressure.

-

-

Shutdown:

-

Once the distillation is complete, turn off the heating and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Disassemble the apparatus and collect the purified product.

-

IV. Visualizations

Caption: A schematic of a standard vacuum distillation apparatus.

Caption: A decision workflow for troubleshooting common vacuum distillation issues.

V. References

-

Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Ethyl 3-Cyano Propanoate | CAS#:10137-67-4. Retrieved from [Link]

-

Root Sciences. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal degradation of cyano containing ionic liquids. Green Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 3-Cyano Propanoate | CAS#:10137-67-4 | Chemsrc [chemsrc.com]

- 3. Understanding Vacuum Distillation [sihaienergytech.com]

- 4. njhjchem.com [njhjchem.com]

- 5. beakerandwrench.com [beakerandwrench.com]

- 6. echemi.com [echemi.com]

- 7. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification & Troubleshooting for Ethyl 3-(2-cyanoethylamino)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of secondary amines synthesized via aza-Michael additions. The synthesis of Ethyl 3-(2-cyanoethylamino)propanoate from 3-aminopropionitrile and ethyl acrylate is a classic example.

The core challenge in this workflow is not the C–N bond formation itself, but the downstream removal of unreacted ethyl acrylate—a toxic, lachrymatory Michael acceptor. Below is a comprehensive, causality-driven guide to troubleshooting this purification step, ensuring high yields and high purity without degrading your target compound.

🔍 Troubleshooting Guide & FAQs

Q1: I concentrated my reaction mixture on the rotary evaporator, but NMR still shows residual ethyl acrylate. Why is it so hard to remove? A: While ethyl acrylate is a volatile monomer with a boiling point of 99 °C, it exhibits strong dipole-dipole interactions with your secondary amine product [1]. As the solvent evaporates, the concentration of both species increases dramatically. If your water bath exceeds 40–45 °C, the thermal energy overcomes the activation barrier for a second aza-Michael addition. This causes the unreacted ethyl acrylate to react with your product, forming an unwanted tertiary amine (di-adduct) [2]. Causality: You are inadvertently running a neat, thermally-driven reaction during concentration. To prevent this, ethyl acrylate must be chemically quenched or removed under high vacuum at room temperature.

Q2: What is the best chemical scavenger to remove excess ethyl acrylate without degrading my secondary amine product? A: The most robust approach is using a sacrificial primary amine scavenger, such as ethanolamine or a solid-supported amine (e.g., Silica-NH₂). Because primary amines are sterically unhindered and highly nucleophilic, they kinetically outcompete your secondary amine product for the residual Michael acceptor [3]. Causality: Ethanolamine reacts with ethyl acrylate to form a highly polar, hydroxyl-bearing adduct. This drastically shifts the partition coefficient of the impurity, ensuring it moves exclusively into the aqueous phase during a standard liquid-liquid extraction, leaving your highly organic product safely in the organic layer.

Q3: Is there a way to avoid the scavenging step entirely? A: Yes, by inverting your reaction stoichiometry. If you use a slight molar excess of 3-aminopropionitrile (e.g., 1.1 to 1.2 equivalents) relative to ethyl acrylate, the acrylate becomes the limiting reagent and is fully consumed. The unreacted 3-aminopropionitrile is highly polar and water-soluble, making it easily removable via a mildly acidic aqueous wash.

🧪 Experimental Protocols: Self-Validating Scavenging Workflows

A protocol is only as good as its built-in validation. The following methodologies are designed to provide immediate physical confirmation of success and protect the integrity of your target molecule.

Protocol A: Liquid-Phase Scavenging with Ethanolamine

Best for large-scale syntheses where solid-supported reagents are cost-prohibitive.

-

Reaction Quench: Upon completion of the primary aza-Michael reaction (verified by TLC or GC-MS), cool the crude mixture to 20 °C.

-

Scavenger Addition: Add 1.5 equivalents of ethanolamine (relative to the calculated remaining ethyl acrylate). Stir at room temperature for 45 minutes. Self-Validation: A slight exotherm indicates the scavenging reaction is successfully occurring.

-

Phase Partitioning: Dilute the mixture with ethyl acetate (3 volumes). Wash with brine (3 × 1 volume). Causality: The ethanolamine-acrylate adduct is highly hydrophilic and partitions into the brine, while Ethyl 3-(2-cyanoethylamino)propanoate remains in the organic phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at strictly <35 °C to yield the pure product.

Protocol B: Solid-Supported Scavenging (Silica-NH₂)

Best for small-scale library synthesis or highly water-sensitive derivatives.

-

Resin Addition: Add 2.0 equivalents of Silica-NH₂ resin directly to the crude reaction mixture in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Incubation: Agitate gently on an orbital shaker for 2 hours at room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Causality: The toxic acrylate is now covalently bound to the macroscopic silica matrix, completely removing it from the liquid phase without the need for aqueous workup.

-

Concentration: Evaporate the filtrate under reduced pressure (<35 °C).

📊 Quantitative Comparison of Removal Strategies

| Removal Strategy | Reagents / Equipment | Removal Efficiency | Scalability | Risk of Product Loss |

| Stoichiometric Inversion | Excess 3-aminopropionitrile | >99% | Very High | Low |

| Liquid Scavenging | Ethanolamine, Brine | >95% | High | Moderate (Aqueous partitioning) |

| Solid Scavenging | Silica-NH₂, Frit Filter | >99% | Low (Cost prohibitive >100g) | Very Low |

| High-Vacuum Stripping | Schlenk line, Cold Trap | ~85-90% | High | High (Thermal di-alkylation) |

🗺️ Decision Workflow

Decision workflow for selecting an ethyl acrylate removal strategy.

📚 References

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. URL:[Link]

-

US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer. Google Patents. URL:

Sources

Technical Support Center: Isolating Ethyl 3-(2-cyanoethylamino)propanoate with Column Chromatography

Welcome to the technical support center for the purification of Ethyl 3-(2-cyanoethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing column chromatography for the successful isolation of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing Ethyl 3-(2-cyanoethylamino)propanoate?

Common impurities can include unreacted starting materials such as acrylonitrile and ethyl 3-aminopropionate, as well as by-products from side reactions. The specific nature of the impurities will largely depend on the synthetic route employed. It is also possible to have di-addition products where two molecules of acrylonitrile have reacted with the primary amine.

Q2: My crude product is a colored oil. How can I decolorize it?

A faint yellow color is not uncommon for this type of compound. However, significant coloration may indicate the presence of polymeric by-products or other colored impurities. Column chromatography is an effective method for removing these colored impurities.[1]

Q3: How do I select the appropriate stationary phase for my column?

For the purification of moderately polar compounds like Ethyl 3-(2-cyanoethylamino)propanoate, silica gel is the most common and effective stationary phase.[2][3][4] Its polar nature allows for good separation of compounds with varying polarities.[2] In cases where the amine group causes significant tailing or irreversible adsorption on silica, basic alumina or amine-functionalized silica can be considered as alternatives.[5]

Q4: Can I use Thin Layer Chromatography (TLC) to determine the best solvent system?

Absolutely. TLC is a rapid and invaluable tool for determining the optimal solvent system for column chromatography.[3][6][7] The ideal solvent system for flash chromatography will result in a TLC Rf value of 0.25-0.35 for the desired compound and provide a clear separation from its nearest impurities (a difference in Rf of at least 0.2).[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of Ethyl 3-(2-cyanoethylamino)propanoate.

Issue 1: Poor Separation of My Compound from Impurities

Symptoms:

-

Collected fractions contain a mixture of the desired product and impurities.

-

Overlapping spots on TLC analysis of the fractions.

Potential Causes & Solutions:

| Cause | Explanation | Solution |

| Inappropriate Solvent System Polarity | The polarity of the eluent is too high, causing all compounds to elute quickly with little separation. Conversely, if the polarity is too low, the compounds will not move down the column.[8][9] | Optimize the solvent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Aim for a solvent mixture that gives your target compound an Rf of 0.25-0.35 on a TLC plate.[6][10] |

| Improper Column Packing | Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, resulting in poor separation.[11] | Ensure proper column packing. Use either the "dry packing" or "wet slurry" method to create a uniform and compact column bed. Gently tap the column during packing to settle the silica and remove air bubbles.[12] |

| Column Overloading | Applying too much crude sample to the column can exceed its separation capacity, leading to broad bands and poor resolution. | Use an appropriate amount of sample. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude product by weight. |

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Symptoms:

-

The desired compound does not elute from the column even with a highly polar solvent system.

-

Significant tailing of the spot on TLC.

Potential Causes & Solutions:

| Cause | Explanation | Solution |

| Strong Interaction with Silica Gel | The secondary amine in Ethyl 3-(2-cyanoethylamino)propanoate can interact strongly with the acidic silanol groups on the surface of the silica gel, causing irreversible adsorption or significant tailing.[5] | Add a basic modifier to the eluent. Incorporating a small amount (0.1-1%) of a competing base like triethylamine or ammonia into the mobile phase can neutralize the acidic sites on the silica gel, improving the peak shape and elution of the amine.[5][13] |

| Insufficient Solvent Polarity | The chosen solvent system may not be polar enough to displace the compound from the stationary phase.[8][9] | Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a solvent system like methanol in dichloromethane can be used.[13] |

Issue 3: The Compound Decomposes on the Column

Symptoms:

-

Low recovery of the desired product.

-

Appearance of new, unexpected spots on the TLC analysis of the fractions.

Potential Causes & Solutions:

| Cause | Explanation | Solution |

| Acidity of Silica Gel | The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. | Deactivate the silica gel. This can be done by washing the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |

| Prolonged Exposure Time | The longer the compound remains on the column, the greater the chance of decomposition. | Use flash chromatography. Applying pressure (e.g., with air or nitrogen) to increase the flow rate of the mobile phase will reduce the time the compound spends on the column.[12] |

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC

This protocol outlines the steps to identify a suitable solvent system for the column chromatography of Ethyl 3-(2-cyanoethylamino)propanoate.

Materials:

-

TLC plates (silica gel 60 F254)

-

A selection of solvents of varying polarities (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

-

Triethylamine (optional)

-

Developing chambers

-

Capillary tubes for spotting

-

UV lamp for visualization

Procedure:

-

Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane.

-

Spot the TLC plate: Using a capillary tube, apply a small spot of the solution to the baseline of a TLC plate.[6]

-

Develop the plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system.[6] Start with a low polarity system, for example, 10% Ethyl Acetate in Hexane.

-

Visualize the plate: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

-

Analyze the results: Calculate the Rf value for each spot. The ideal solvent system will give the target compound an Rf value between 0.25 and 0.35.[6]

-

Optimize: If the Rf value is too low, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). If the Rf is too high, decrease the polarity.

-

Address Tailing: If the spot for your compound shows significant tailing, add a small amount (0.1-1%) of triethylamine to the solvent system and repeat the TLC.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of Ethyl 3-(2-cyanoethylamino)propanoate using flash column chromatography.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Optimized solvent system (from Protocol 1)

-

Crude Ethyl 3-(2-cyanoethylamino)propanoate

-

Collection tubes or flasks

-

Air or nitrogen source for pressure

Procedure:

-

Pack the column:

-

Secure the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a layer of sand.

-

Use the "dry packing" method by adding the dry silica gel to the column and then gently tapping the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Equilibrate the column:

-

Wet the column by passing several column volumes of the least polar solvent mixture you will be using through the silica gel.[12]

-

-

Load the sample:

-

Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elute the column:

-

Begin adding the mobile phase to the top of the column.

-

Apply gentle pressure to the top of the column to force the solvent through at a steady rate.[12]

-

If using a gradient elution, start with a low polarity solvent system and gradually increase the polarity over time.

-

-

Collect fractions:

-

Collect the eluent in a series of labeled test tubes or flasks.

-

-

Analyze fractions:

-

Analyze the collected fractions by TLC to determine which ones contain the purified product.

-

-

Combine and concentrate:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-(2-cyanoethylamino)propanoate.

-

Visualizations

Solvent System Selection Workflow

Caption: Workflow for optimizing the solvent system using TLC.

Troubleshooting Poor Separation

Caption: Troubleshooting guide for poor chromatographic separation.

References

- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.

- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.

- HPLC Troubleshooting Guide. (n.d.).

- ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.

- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.

- Shimadzu Scientific Instruments. (n.d.). Diagnosing Chromatography Problems & Troubleshooting.

- Chromtech, Organic Chemistry at CU Boulder. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 3-(2-cyanophenoxy)propanoate.

- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.

- Element Lab Solutions. (n.d.). HPLC Solvent Selection.

- Magritek. (n.d.). Column Chromatography.

- yamazenusa.com. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.

- Reddit. (2025, June 25). Solvent system for column.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.

- UVic. (n.d.). Column chromatography.

- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.

- Amino Acid Purification - Column Chromatography. (n.d.).

- SIELC Technologies. (2018, February 16). Separation of Docosanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- on Newcrom R1 HPLC column.

- PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate.

- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.

- PubChem. (n.d.). Ethyl 3-cyanopropanoate.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 3. scispace.com [scispace.com]

- 4. column-chromatography.com [column-chromatography.com]

- 5. biotage.com [biotage.com]

- 6. chromtech.net.au [chromtech.net.au]

- 7. magritek.com [magritek.com]

- 8. researchgate.net [researchgate.net]

- 9. web.uvic.ca [web.uvic.ca]

- 10. yamazenusa.com [yamazenusa.com]

- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Chromatography [chem.rochester.edu]

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignment of Ethyl 3-(2-cyanoethylamino)propanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For researchers in materials science and drug development, a precise understanding of a molecule's ¹H NMR spectrum is fundamental to confirming its identity, purity, and conformation. This guide provides an in-depth analysis and chemical shift assignment for Ethyl 3-(2-cyanoethylamino)propanoate, a molecule featuring a combination of key functional groups: an ethyl ester, a secondary amine, and a nitrile.

Our approach moves beyond a simple listing of expected values. We will dissect the molecule's electronic environment, predict the chemical shift and multiplicity for each unique proton, and explain the underlying principles of shielding and deshielding. This analysis is grounded in established chemical shift theory and supported by comparative data from analogous structures.

Molecular Structure and Proton Environments

To accurately assign the ¹H NMR spectrum, we must first identify all non-equivalent proton environments within the Ethyl 3-(2-cyanoethylamino)propanoate molecule. Due to the molecule's asymmetry, we can distinguish seven unique proton signals.

Caption: Molecular structure with proton environments labeled (a-g).

Predicted ¹H NMR Signal Assignments

The electronic environment surrounding each proton dictates its chemical shift. Electron-withdrawing groups (like oxygen, nitrogen, and cyano groups) pull electron density away from adjacent protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).

| Signal Label | Protons | Integration | Predicted δ (ppm) | Splitting Pattern | Rationale for Assignment |

| (a) | -O-CH₂-CH₃ | 3H | ~1.25 | Triplet (t) | Standard alkyl protons, split by the two adjacent (b) protons. Located upfield. |

| (b) | -O-CH₂ -CH₃ | 2H | ~4.12 | Quartet (q) | Deshielded by the adjacent electronegative ester oxygen.[1] Split by the three (a) protons. |

| (c) | -CH₂ -C(=O)- | 2H | ~2.51 | Triplet (t) | Deshielded by the electron-withdrawing carbonyl group.[1][2] Split by the two adjacent (d) protons. |

| (d) | -CH₂ -NH- | 2H | ~2.88 | Triplet (t) | Deshielded by the adjacent nitrogen atom.[3][4] Split by the two adjacent (c) protons. |

| (e) | -NH-CH₂ - | 2H | ~2.95 | Triplet (t) | Deshielded by the adjacent nitrogen atom.[3][4] Split by the two adjacent (f) protons. |

| (f) | -CH₂ -CN | 2H | ~2.65 | Triplet (t) | Deshielded by the strongly electron-withdrawing cyano group.[5] Split by the two adjacent (e) protons. |

| (g) | -NH - | 1H | 1.0 - 4.0 | Broad Singlet (br s) | The N-H proton signal is typically broad due to rapid chemical exchange and hydrogen bonding.[3][6] Its chemical shift is highly dependent on solvent, concentration, and temperature. |

Comparative Analysis with Structurally Related Compounds

To build confidence in our assignments, we can compare the predicted spectrum to known data for similar molecules.

-

Ethyl Propanoate (CH₃CH₂COOCH₂CH₃): In this simpler ester, the methylene protons adjacent to the carbonyl (analogous to our (c) protons) appear around 2.3 ppm.[2] The methylene protons of the ethyl group (analogous to (d) ) are replaced by a methyl group resonating further upfield. Our assigned value of ~2.51 ppm for signal (c) is slightly downfield, which is consistent with the additional influence of the nearby amino group.

-

Ethyl 3-(benzylamino)propanoate: In this related compound, the methylene protons adjacent to the carbonyl and the nitrogen appear as distinct triplets at 2.51 ppm and 2.88 ppm, respectively.[7] This provides strong experimental support for our distinct assignments of signals (c) and (d) .

-

Impact of the Cyano Group: The cyano group is a potent electron-withdrawing group due to the sp-hybridized carbon and the electronegativity of the nitrogen. This effect deshields the adjacent methylene protons (f) .[5] Without the cyano group (e.g., in a simple ethylamino group), these protons would be expected to appear further upfield. The assigned value of ~2.65 ppm reflects this significant deshielding effect.

Experimental Protocol and Verification

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Standard ¹H NMR Acquisition Workflow

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Protocol for Verifying the N-H Proton

The assignment of the broad singlet to the N-H proton (g) can be unequivocally confirmed using a D₂O exchange experiment. This is a cornerstone of a self-validating analytical system.

-

Acquire Initial Spectrum: Follow the standard protocol above to obtain the ¹H NMR spectrum in a deuterated solvent like CDCl₃.

-

Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

-

Analysis: The labile N-H proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the signal previously assigned to the N-H proton will disappear or significantly diminish in intensity, confirming its identity.[3][4]

Conclusion

The ¹H NMR spectrum of Ethyl 3-(2-cyanoethylamino)propanoate is predicted to show seven distinct signals, each providing specific information about the molecule's structure. The ethyl ester group gives rise to a characteristic quartet around 4.12 ppm and a triplet at approximately 1.25 ppm. The four methylene groups appear as four distinct triplets between ~2.5 and ~3.0 ppm, with their precise chemical shifts dictated by the deshielding effects of the adjacent carbonyl, amine, and cyano functionalities. The secondary amine proton is expected as a broad, exchangeable singlet. This detailed assignment, supported by data from analogous compounds and verifiable through standard experimental techniques like D₂O exchange, provides a robust framework for any researcher working with this or structurally similar molecules.

References

- JoVE. (n.d.). NMR Spectroscopy Of Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.

- Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).

- SpectraBase. (n.d.). Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.

- 1H NMR Chemical Shifts. (2022, March 9).

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Organic Chemistry: A Tenth Edition. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).

- The Department of Chemistry, UWI, Mona, Jamaica. (2003, January 6). Introduction to NMR Spectroscopy.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1...

- ChemicalBook. (n.d.). Ethyl 3-(benzylamino)propanoate(23583-21-3) 1H NMR spectrum.

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. Ethyl 3-(benzylamino)propanoate(23583-21-3) 1H NMR [m.chemicalbook.com]

A Comparative Guide to the Reactivity of Ethyl 3-(2-cyanoethylamino)propanoate and Diethyl Iminodiacetate

For professionals in chemical research and drug development, the judicious selection of synthetic intermediates is a cornerstone of efficient and successful molecular design. The inherent reactivity of a building block dictates not only the reaction pathways available but also the conditions required to achieve a desired transformation. This guide presents an in-depth, objective comparison of two commercially available secondary amine esters: Ethyl 3-(2-cyanoethylamino)propanoate (ECEP) and Diethyl iminodiacetate (DEIDA). By examining their structural differences and outlining supporting experimental frameworks, we aim to provide researchers with the field-proven insights necessary to leverage these reagents to their full potential.

Foundational Differences: A Structural and Electronic Overview

While both ECEP and DEIDA feature a secondary amine nucleophile and ester functionalities, their distinct architectures create profoundly different electronic environments. These differences are the primary drivers of their divergent reactivity.

-

Diethyl Iminodiacetate (DEIDA): This molecule is characterized by a symmetrical structure where the central nitrogen atom is directly bonded to two equivalent ethyl acetate units via methylene bridges. The lone pair of electrons on the nitrogen is highly accessible, making it a potent nucleophile. Although the two ester groups exert an inductive electron-withdrawing effect, their impact on the nitrogen's basicity is moderate. DEIDA is a versatile precursor, often used in the synthesis of chelating agents, amino acids, and peptides.[1][2][3]

-

Ethyl 3-(2-cyanoethylamino)propanoate (ECEP): In contrast, ECEP is an asymmetrical molecule. The nitrogen atom is flanked by an ethyl propanoate group and, critically, a cyanoethyl group. The nitrile moiety (-C≡N) is a powerful electron-withdrawing group. This feature significantly delocalizes electron density away from the secondary amine, markedly reducing its basicity and nucleophilicity compared to DEIDA.[4] This attenuated reactivity, however, unlocks unique synthetic possibilities.

The following diagram illustrates the key structural distinctions that govern the chemical behavior of these two compounds.

Figure 1: Comparison of the core structures and key functional groups of DEIDA and ECEP.

Experimental Framework for Reactivity Assessment

To empirically quantify the reactivity differences, a series of standardized experiments can be performed. The following protocols are designed as self-validating systems to probe the nucleophilicity of the secondary amine and the reactivity of the unique functional groups.

N-Alkylation: A Direct Probe of Amine Nucleophilicity

The rate of N-alkylation serves as an excellent proxy for the nucleophilic character of the secondary amine. The reaction involves a nucleophilic aliphatic substitution between the amine and an alkyl halide.[5]

Experimental Protocol: Comparative N-Alkylation

-

Reaction Setup: In two identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 equivalent of DEIDA or ECEP in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Reagent Addition: Add 2.0 equivalents of cesium carbonate (Cs₂CO₃) as the base, followed by 1.1 equivalents of benzyl bromide as the electrophile.

-

Reaction Conditions: Stir the mixtures at room temperature (23°C).

-

Monitoring: At 30-minute intervals, withdraw an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Plot the percentage conversion of the starting material against time for both reactions. The initial rate of reaction provides a quantitative measure of relative nucleophilicity.

Expected Outcome and Causality: DEIDA is expected to exhibit a significantly faster rate of N-alkylation. The higher electron density on its nitrogen atom facilitates a more rapid nucleophilic attack on the electrophilic carbon of benzyl bromide. In ECEP, the potent electron-withdrawing effect of the nitrile group diminishes the nitrogen's nucleophilic character, resulting in a slower reaction. This experiment directly validates the predicted electronic effects.

The experimental logic is depicted in the following workflow diagram.

Figure 2: Experimental workflow for comparing the N-alkylation rates of DEIDA and ECEP.

Ester Hydrolysis: Assessing Stability to Base

The hydrolysis of esters, particularly under basic conditions (saponification), is a fundamental reaction that splits the ester into a carboxylate salt and an alcohol.[6][7][8][9]

Experimental Protocol: Comparative Saponification

-